Superior Sleep Induction and Duration: Ethchlorvynol vs. Glutethimide (Direct Head-to-Head Controlled Clinical Trial)
In a controlled clinical study directly comparing ethchlorvynol (0.5 g) with glutethimide (0.5 g) in 20 long-term hospitalized patients (mean hospitalization 21 years, range 9–32 years) not receiving psychotropic agents, patients fell asleep significantly faster with ethchlorvynol (P < 0.001) and experienced longer total sleep duration [1]. Assessment encompassed pre-sleep tension, nocturnal awakening frequency, and post-sleep activity parameters.
| Evidence Dimension | Sleep onset latency and total sleep duration |
|---|---|
| Target Compound Data | Ethchlorvynol 0.5 g: statistically significant faster sleep induction (P < 0.001); directionally longer sleep duration |
| Comparator Or Baseline | Glutethimide (Doriden) 0.5 g: slower sleep induction; shorter sleep duration |
| Quantified Difference | Faster sleep onset: P < 0.001 (statistically highly significant); sleep duration: qualitatively longer with ethchlorvynol |
| Conditions | 20 hospitalized patients (mean 21-year stay), no psychotropic co-medication, oral administration, inpatient clinical setting |
Why This Matters
For procurement decisions involving hypnotic agents for inpatient insomnia management in chronic-care populations, ethchlorvynol provides statistically and clinically meaningful superiority in sleep induction latency and sleep maintenance compared to equi-dose glutethimide.
- [1] Ban TA, et al. Comparative clinical study of two hypnotic drugs. Can Med Assoc J. 1962 Oct 13;87(15):816-7. PMID: 13966278. PMCID: PMC1849677. View Source
